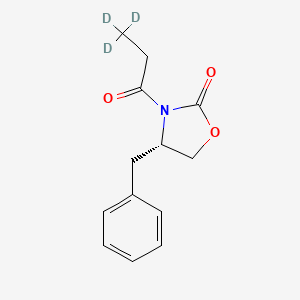

(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3

Description

Properties

IUPAC Name |

(4S)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOBYFHKONUTMW-DCLJDFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747136 | |

| Record name | (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156451-08-0 | |

| Record name | (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of (4R,5S)-4-Benzyl-3-(propionyl-2,2-d2)-2-oxazolidinone

This guide provides a comprehensive overview of a specifically deuterated Evans auxiliary, focusing on its molecular structure, synthesis, and application in asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causality behind experimental choices and provides actionable protocols, grounding all claims in authoritative references.

Introduction: The Strategic Advantage of Isotopic Labeling in Asymmetric Synthesis

Isotopic labeling, the replacement of an atom with one of its isotopes, is a technique used to track the journey of molecules through reactions or metabolic pathways.[7] The introduction of deuterium (²H), a stable isotope of hydrogen, offers a powerful method for mechanistic studies, quantitative analysis via mass spectrometry, and altering metabolic profiles of drug candidates.[8] This guide focuses on a propionyl-acylated Evans auxiliary strategically deuterated at the α-position of the propionyl group. This specific labeling provides a unique spectroscopic signature and allows for detailed investigation of reaction mechanisms without significantly altering the steric environment that governs stereoselectivity.

Part 1: Molecular Structure and Spectroscopic Characterization

The core of our discussion is the specific deuterated Evans auxiliary: (4R,5S)-4-Benzyl-3-(2,2-dideuteriopropanoyl)-2-oxazolidinone . This structure is derived from L-phenylalanine and features deuterium atoms at the α-carbon of the propionyl group—the position critical for enolate formation.

Key Structural Features

The molecule's efficacy in stereocontrol arises from a combination of features:

-

Oxazolidinone Core: A rigid five-membered ring that provides a stable scaffold.

-

C4 Stereocenter: The benzyl group at the C4 position, derived from L-phenylalanine, acts as the primary stereodirecting group. It effectively blocks one face of the enolate intermediate, forcing electrophilic attack to occur from the less sterically hindered face.[9]

-

Acyl Group Conformation: In the transition state for enolization and subsequent reactions, the two carbonyl groups of the N-acyl-oxazolidinone orient themselves with opposing dipoles to minimize electrostatic repulsion. This locks the enolate into a specific conformation, contributing to predictable stereochemical outcomes.[9][10]

-

Deuterated Propionyl Group (Propionyl-d2): The two deuterium atoms at the α-position (C2 of the propionyl chain) serve as a spectroscopic probe. Their presence is readily confirmed by the absence of characteristic signals in ¹H NMR spectroscopy and the appearance of a unique signal in ²H NMR. This labeling is crucial for tracking the propionate unit through complex synthetic sequences and for conducting kinetic isotope effect studies.

Figure 1: Structure of (4R,5S)-4-Benzyl-3-(propionyl-2,2-d2)-2-oxazolidinone.

Spectroscopic Data Interpretation

The definitive identification of the deuterated auxiliary relies on a combination of spectroscopic techniques. The following table summarizes the expected NMR data in CDCl₃, referencing known shifts for similar non-deuterated compounds.[11][12][13]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| Phenyl (Ph) | 7.20-7.40 (m, 5H) | ~135.2, 129.4, 128.9, 127.3 | Aromatic signals from the benzyl group. |

| CH (Oxazolidinone C5) | ~4.70 (m, 1H) | ~78.8 | |

| CH (Oxazolidinone C4) | ~4.20 (m, 1H) | ~55.2 | |

| Benzyl CH ₂ | 3.30 (dd), 2.79 (dd) | ~37.9 | Diastereotopic protons of the benzyl group. |

| Propionyl CH ₃ | ~1.20 (t, 3H) | ~9.0 | Methyl group protons. |

| Propionyl CD ₂ | Absent | ~29.0 (quintet, small) | Signal absent in ¹H NMR. In ¹³C NMR, the signal appears as a small quintet due to C-D coupling. |

| Auxiliary C =O | N/A | ~153.4 | Ring carbonyl carbon. |

| Acyl C =O | N/A | ~174.0 | Exocyclic propionyl carbonyl carbon. |

Data is predicted based on standard values for non-deuterated analogues and known effects of deuterium substitution.[11][14][15]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to the increased mass from the two deuterium atoms. For the title compound (C₁₉H₁₉D₂NO₃), the expected mass would be approximately 2 amu higher than its non-deuterated counterpart.

Part 2: Synthesis and Isotopic Labeling Workflow

The synthesis of the deuterated auxiliary is a straightforward, multi-step process that leverages well-established procedures.[12][13] The key is the incorporation of the deuterated acyl chain.

Figure 2: General workflow for the synthesis of the deuterated Evans auxiliary.

Detailed Experimental Protocol: Acylation

This protocol describes the crucial acylation step to attach the deuterated propionyl group to the commercially available or synthesized Evans auxiliary.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-4-Benzyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. Stir the resulting solution for 15 minutes. Causality: n-BuLi is a strong base that quantitatively deprotonates the nitrogen of the oxazolidinone to form the lithium amide, activating it for acylation.

-

Acylation: In a separate flask, prepare a solution of propionic-2,2-d2 anhydride (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold lithium amide solution.

-

Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure deuterated auxiliary.

Part 3: Application in Asymmetric Aldol Reaction

The primary utility of the N-propionyl Evans auxiliary is in the asymmetric aldol reaction to generate syn-aldol products with high diastereoselectivity.[10][16] The stereochemical outcome is reliably predicted by the Zimmerman-Traxler transition state model.[4][9]

Mechanism of Stereocontrol

-

Enolate Formation: The N-acyl auxiliary is treated with a Lewis acid (e.g., Bu₂BOTf) and a hindered base (e.g., DIPEA). This generates a six-membered chair-like transition state that leads exclusively to the formation of the (Z)-enolate.[10][17]

-

Aldehyde Chelation: The (Z)-enolate, chelated to the boron atom, reacts with an incoming aldehyde.

-

Diastereofacial Selection: The aldehyde approaches the enolate from the face opposite to the bulky C4 substituent (the benzyl group). The reaction proceeds through a highly organized, chair-like six-membered Zimmerman-Traxler transition state, which minimizes steric interactions and leads to the observed syn stereochemistry.[9][18]

Figure 3: Stereochemical model showing facial selectivity in the Evans aldol reaction.

Protocol: Asymmetric Aldol Reaction

-

Preparation: Dissolve the deuterated N-propionyl auxiliary (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere. Cool the solution to 0 °C.

-

Enolate Generation: Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C. Causality: Bu₂BOTf is a Lewis acid that coordinates to the carbonyls, facilitating deprotonation by the non-nucleophilic base DIPEA to form the boron (Z)-enolate.

-

Aldehyde Addition: Add the desired aldehyde (1.2 eq), either neat or as a solution in CH₂Cl₂, dropwise to the enolate solution at -78 °C.

-

Reaction: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Workup and Cleavage: Quench the reaction with a pH 7 phosphate buffer. After extraction, the chiral auxiliary can be cleaved from the aldol adduct. A common method is hydrolysis with lithium hydroperoxide (LiOOH), which releases the chiral carboxylic acid and recovers the auxiliary.[9][13]

Conclusion

The use of a deuterated propionyl Evans auxiliary provides a sophisticated tool for the modern synthetic chemist. Its structure is meticulously designed to ensure predictable and high levels of stereocontrol, while the isotopic labels at the reactive α-position offer an invaluable method for mechanistic elucidation and product tracking. The protocols and structural data presented in this guide serve as a foundational resource for researchers aiming to leverage this powerful combination of stereocontrol and isotopic labeling in the synthesis of complex, high-value molecules.

References

-

Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099–3111. [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

-

Wikipedia. Aldol reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Grogan, G., & Parker, E. J. (2020). Bringing biocatalytic deuteration into the toolbox of asymmetric isotopic labelling techniques. Nature Communications, 11(1452). [Link]

-

Romo, D. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 56(3), 306-315. [Link]

-

Wikipedia. Isotopic labeling. Wikipedia, The Free Encyclopedia. [Link]

-

de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals Blog. [Link]

-

Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 4-5, 35-42. [Link]

-

Sunoj, R. B., & Biju, A. T. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of Organic Chemistry, 75(17), 5829–5838. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. The Organic Chemistry Tutor. [Link]

-

Al-Zaydi, K. M. (2003). Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. ARKIVOC, 2003(i), 73-80. [Link]

-

Vlácil, J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5676–5683. [Link]

-

de Souza, M. V. N., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(9), 13557-13570. [Link]

-

Srivastava, S., et al. (1986). Deuterium NMR study of the interaction of alpha-tocopherol with a phospholipid model membrane. Biochemistry, 25(16), 4515-4522. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aldol reaction - Wikipedia [en.wikipedia.org]

- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Bringing biocatalytic deuteration into the toolbox of asymmetric isotopic labelling techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.williams.edu [chemistry.williams.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 16. Evans aldol ppt | PPTX [slideshare.net]

- 17. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 18. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: (S)-4-Benzyl-3-(3,3,3-trideuteriopropanoyl)-2-oxazolidinone

Executive Summary

High-Purity Chiral Building Block for Stable Isotope Labeling (SIL)

(S)-4-Benzyl-3-(3,3,3-trideuteriopropanoyl)-2-oxazolidinone (CAS: 156451-08-0) represents the convergence of Evans auxiliary asymmetric synthesis and deuterium kinetic isotope effect (KIE) strategies. This reagent is the deuterated analog of the standard Evans propionate synthon. It is primarily employed in the pharmaceutical industry to introduce a chiral propionate motif with a terminal

Core Utility:

-

Asymmetric Alkylation: Delivers high diastereoselectivity (>98% de) for

-alkylated propionate derivatives. -

Metabolic Stability: The

group acts as a metabolic blocker, mitigating CYP450-mediated oxidative dealkylation or hydroxylation at the terminal methyl position (Deuterium Switch). -

Mechanistic Probing: Serves as a non-radioactive tracer in DMPK (Drug Metabolism and Pharmacokinetics) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data consolidates the structural and physical characteristics of the molecule. Note the significant impact of the trideuterio-methyl group on the molecular weight and NMR signature compared to the non-deuterated parent.

| Property | Data | Notes |

| IUPAC Name | (4S)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one | |

| CAS Number | 156451-08-0 | Parent (non-D): 101711-78-8 |

| Molecular Formula | ||

| Molecular Weight | 236.28 g/mol | +3.02 Da vs. Protio analog |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 44–46 °C | Consistent with protio analog |

| Solubility | Soluble in THF, | Hydrolytically sensitive (basic conditions) |

| Chirality | (S)-configuration at C4 | Derived from L-Phenylalanine |

Spectroscopic Signature (Predicted vs. Protio)

-

NMR (500 MHz,

-

NMR: The terminal methyl carbon exhibits a characteristic septet splitting pattern due to C-D coupling (

Synthesis Protocol: Acylation of the Evans Auxiliary

Rationale & Causality

The synthesis relies on the lithiation of the oxazolidinone carbamate. n-Butyllithium (n-BuLi) is selected over weaker bases to ensure irreversible deprotonation (

Materials

-

(S)-4-Benzyl-2-oxazolidinone (1.0 equiv)

-

n-Butyllithium (1.05 equiv, 1.6M in hexanes)

-

3,3,3-Trideuteriopropionyl chloride (1.1 equiv) [Prepared from 3,3,3-trideuteriopropionic acid + oxalyl chloride]

-

Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvation: Charge flask with (S)-4-Benzyl-2-oxazolidinone and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise via syringe over 15 minutes.

-

Checkpoint: The solution may turn slightly yellow; this is the lithium salt formation. Stir for 30 minutes at -78°C to ensure complete deprotonation.

-

-

Acylation: Add 3,3,3-trideuteriopropionyl chloride dropwise.

-

Critical Control: Maintain temperature below -70°C during addition to maximize N-acylation selectivity.

-

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench & Workup: Quench with saturated

. Extract with EtOAc (3x).[1] Wash combined organics with saturated -

Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography (SiO2, 10-30% EtOAc in Hexanes).

Mechanism of Stereocontrol (The "Why")

The utility of this reagent in drug development hinges on its ability to transfer chirality. When subjected to enolization (e.g., with NaHMDS or LDA), the molecule forms a (Z)-enolate .[2]

The lithium cation is chelated between the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The benzyl group at C4 sterically shields the Re-face of the enolate. Consequently, incoming electrophiles (alkyl halides or aldehydes) are forced to attack from the Si-face, resulting in high diastereoselectivity.

Visualization: Synthesis & Application Workflow[5]

Figure 1: Complete lifecycle of the (S)-4-Benzyl-3-(3,3,3-trideuteriopropanoyl)-2-oxazolidinone reagent, from synthesis to application in asymmetric alkylation cycles.

Applications in Drug Discovery[4][9][10][11][12]

The Deuterium Switch (Metabolic Stability)

In medicinal chemistry, the "Deuterium Switch" involves replacing hydrogen with deuterium at metabolic "hotspots." The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect,

-

Application: If a drug candidate is rapidly metabolized via hydroxylation at a terminal methyl group, using this reagent allows the synthesis of the

analog. -

Outcome: This often extends the half-life (

) of the drug and reduces the formation of toxic metabolites without altering the binding affinity to the biological target.

Asymmetric Aldol & Alkylation

This reagent is the gold standard for synthesizing polyketide fragments or chiral side chains containing a methyl group.

-

Protocol: Treat the reagent with

and an amine base (DIPEA) to form the titanium enolate, followed by reaction with an aldehyde. -

Result: Formation of the "Evans Syn" aldol product with the

label intact, allowing researchers to trace this specific methyl group in subsequent biological assays.

References

-

Evans, D. A., et al. (1981).[3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.

-

ChemicalBook. "(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone Synthesis & Properties." (Used as baseline for physicochemical data).

-

PubChem. "(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 Compound Summary."[4][5] National Library of Medicine.

-

Sigma-Aldrich. "(S)-4-Benzyl-3-propionyl-2-oxazolidinone Product Specification."

Sources

- 1. (R)-(-)-4-BENZYL-3-PROPIONYL-2-OXAZOLIDINONE | 131685-53-5 [chemicalbook.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 | C13H15NO3 | CID 71313920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Labeled and Unlabeled Evans Auxiliaries in Asymmetric Synthesis

Abstract

The Core Principle: Evans Auxiliaries in Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of one diastereomer in excess.[4][5] The Evans auxiliary, a substituted oxazolidinone, is a quintessential example of this strategy.[][7] Derived from readily available chiral amino alcohols, such as L-valinol or L-phenylalaninol, these auxiliaries are acylated to form N-acyl imides. The stereocenter on the auxiliary, typically at the C4 position, effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high fidelity.

The power of the Evans auxiliary lies in its ability to force a specific conformation upon enolization. Formation of the Z-enolate is generally favored, which then adopts a conformation that minimizes dipole-dipole interactions between the carbonyl groups.[8][9] The substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) sterically blocks one face of this enolate, leaving the other face accessible for reaction. This predictable facial bias is the key to the high diastereoselectivity observed in reactions such as alkylations and aldol additions.[2][8][10]

Mechanism of Stereocontrol in Aldol Reactions

The Evans aldol reaction is a benchmark for stereoselective carbon-carbon bond formation.[1][2] The process begins with the formation of a boron enolate, typically using dibutylboron triflate and a tertiary amine. This step reliably generates the (Z)-enolate. This enolate then reacts with an aldehyde through a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[8] The steric hindrance from the auxiliary's substituent directs the aldehyde's substituent (R') to the equatorial position, leading to the formation of the syn-aldol product with a predictable absolute configuration.[1][8]

Diagram: Stereocontrol in the Evans Aldol Reaction

Caption: General workflow for an Evans auxiliary-mediated asymmetric aldol reaction.

Auxiliary Removal

A critical feature of any chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter(s). Evans auxiliaries can be cleaved to reveal a variety of functional groups. For instance, mild hydrolysis with lithium hydroperoxide (LiOOH) yields the corresponding carboxylic acid, while reduction with lithium aluminum hydride affords the primary alcohol.[11][12] This versatility significantly enhances the synthetic utility of the methodology, and the auxiliary can often be recovered in high yield for reuse.[5][11]

Labeled vs. Unlabeled Auxiliaries: A Functional Dichotomy

The distinction between a "labeled" and an "unlabeled" Evans auxiliary lies in the presence or absence of isotopic enrichment.

-

Unlabeled Evans Auxiliary : This is the standard form of the auxiliary, composed of atoms at their natural isotopic abundance (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is the workhorse for routine asymmetric synthesis where the primary goal is the efficient and stereoselective production of a target molecule.

-

Labeled Evans Auxiliary : This is a specialized variant where one or more atoms have been replaced with a heavier, stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). The synthesis of these labeled auxiliaries requires starting from isotopically enriched precursors.

The incorporation of these isotopes does not significantly alter the chemical reactivity or the steric properties of the auxiliary; therefore, the stereochemical outcome of the reaction remains the same. However, the isotopic label serves as a powerful probe for analytical and mechanistic studies.

Applications of Labeled Evans Auxiliaries

The use of isotopically labeled compounds is critical for elucidating reaction mechanisms, quantifying reaction kinetics, and tracing metabolic pathways.[13] Labeled Evans auxiliaries extend these capabilities to the realm of asymmetric synthesis, providing invaluable insights that are otherwise inaccessible.

Mechanistic Elucidation via Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect is a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By strategically placing an isotopic label (e.g., deuterium) at a position involved in a bond-breaking or bond-forming event in the rate-determining step, researchers can probe the transition state structure.

For example, if the deprotonation of the α-carbon of the N-acyl imide is the rate-determining step of the enolization process, replacing the α-protons with deuterium would result in a primary KIE (kH/kD > 1), slowing down the reaction. A labeled N-acyl imide, synthesized using a labeled acyl group attached to an unlabeled auxiliary, would be the ideal tool for such a study.

NMR Spectroscopic Analysis of Reaction Intermediates

Carbon-13 and nitrogen-15 are NMR-active nuclei. Incorporating a ¹³C or ¹⁵N label into the oxazolidinone core of the Evans auxiliary can greatly simplify the analysis of complex reaction mixtures by NMR spectroscopy.[14]

-

Signal Enhancement : The distinct chemical shift of the labeled atom and the ability to use specific NMR pulse sequences can help in identifying and tracking the auxiliary and its derivatives (e.g., the enolate intermediate) throughout a reaction sequence, even at low concentrations.[14]

-

Structural Studies : By observing coupling constants between the isotopic label and other nuclei, detailed structural information about transient intermediates, such as the aggregation state of lithium or sodium enolates in solution, can be obtained.[14]

Diagram: Labeled vs. Unlabeled Evans Auxiliary

Sources

- 1. Evans aldol ppt | PPTX [slideshare.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. york.ac.uk [york.ac.uk]

- 11. connectsci.au [connectsci.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

Strategic Sourcing & Utilization Guide: (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3

[1][2]

Executive Summary

This technical guide addresses the sourcing, validation, and application of (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 , a specialized deuterated Evans auxiliary.[1] This reagent is critical for asymmetric synthesis where stereochemical control and isotopic labeling (for DMPK tracing, SILAC, or mechanistic deconvolution) must be achieved simultaneously.[1]

Due to the niche nature of this compound (specific chirality + specific deuteration pattern), "off-the-shelf" availability is often limited compared to its non-deuterated counterpart.[1] This guide presents a dual-path strategy: Direct Acquisition from specialized isotope vendors and a Modular Synthesis protocol for on-demand generation, ensuring high purity and isotopic enrichment (>98 atom % D).[1]

Part 1: The Molecular Imperative

Structural Definition & Utility

The molecule consists of the (S)-4-benzyl-2-oxazolidinone chiral scaffold acylated with a deuterated propionyl group.

-

Chirality: (S)-configuration at the C4 position induces facial selectivity (typically Z-enolate formation via boron or titanium mediation), directing electrophilic attack to the re-face.[1]

-

Isotopic Labeling (d3): The "d3" designation typically refers to the terminal methyl group (3,3,3-d3).[1] This configuration is preferred over d5 (perdeuterated) when the researcher wishes to avoid Primary Kinetic Isotope Effects (KIE) at the

-position during enolization, while still maintaining a stable label for mass spectrometry.[1]

Critical Quality Attributes (CQAs)

When evaluating this reagent, three metrics determine its utility:

-

Enantiomeric Purity:

. Impurities here lead to diastereomeric scrambling in subsequent aldol/alkylation steps.[1] -

Isotopic Enrichment:

. Lower enrichment complicates quantitative MS analysis and introduces "M-1" background noise.[1] -

Chemical Purity:

. Free oxazolidinone (cleaved auxiliary) is a common impurity that must be minimized.[1]

Part 2: Supplier Landscape & Evaluation Matrix[2]

Market analysis reveals that while many vendors list the non-deuterated form (CAS 101711-78-8), the (S)-d3 variant (CAS 156451-08-0) is frequently a "make-to-order" item.[1]

Tier 1: Specialized Isotope Manufacturers

These vendors synthesize the compound in-house, offering the highest assurance of isotopic integrity.[1]

| Supplier | Type | Product Code / Ref | Notes |

| Toronto Research Chemicals (TRC) | Manufacturer | Cat# B233662 (Generic) | Specializes in complex chiral isotopes. Often lists the (R)-enantiomer; (S) is available via custom request.[1] |

| MedChemExpress (MCE) | Distributor/Mfg | HY-W008304S (Related) | Lists the d3 variant explicitly. Good for small scale (mg to g).[1] |

| Pharmaffiliates | Standards Mfg | PA-156451-08-0 | Explicitly lists the (S)-d3 CAS 156451-08-0. Focuses on reference standards. |

| CDN Isotopes | Isotope Specialist | Precursors Only | Does not list the conjugate but supplies high-grade Propionyl Chloride-d3/d5 for synthesis (see Part 4). |

Tier 2: Catalog Aggregators

Warning: Suppliers like MolPort or Chem-Space often aggregate stock from Tier 1.[1] While convenient, they introduce a "blind spot" regarding the Chain of Custody (CoC) for isotopic handling.[1] Recommendation: Always request the original CoA before purchase.

Part 3: Sourcing Decision Logic (Make vs. Buy)

For high-purity applications, synthesizing the reagent in-house is often superior to buying old stock.[1] Fresh acylation prevents hydrolysis and ensures the highest ee.[1]

Figure 1: Decision matrix for sourcing. For quantities >5g, in-house synthesis using commercial precursors is recommended to ensure isotopic fidelity and cost-efficiency.[1]

Part 4: Modular Synthesis Protocol (The "Self-Validating" System)

If direct supply is unavailable or cost-prohibitive, use this field-proven protocol. It utilizes Propionyl Chloride-3,3,3-d3 (widely available from CIL, Sigma, CDN) and the standard (S)-Evans Auxiliary .[1]

Reagents[2][4]

-

(S)-4-Benzyl-2-oxazolidinone: 1.0 equiv (dried in vacuo).[1]

-

n-Butyllithium (n-BuLi): 1.05 equiv (titrated).[1]

-

Propionyl Chloride-3,3,3-d3: 1.1 equiv.[1]

-

THF: Anhydrous, distilled from Na/Benzophenone.[1]

Step-by-Step Methodology

-

Dissolution: Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF at

under Argon. -

Deprotonation: Add n-BuLi dropwise over 15 minutes. The solution helps validate the lithiation; a slight yellow color indicates successful anion formation.[1] Stir for 30 min.

-

Expert Note: Keep temperature strictly below

to prevent ring opening.[1]

-

-

Acylation: Add Propionyl Chloride-d3 dropwise. The reaction is extremely fast.

-

Quench & Workup: Warm to

over 1 hour. Quench with saturated -

Purification: Recrystallize from Hexanes/EtOAc (3:1).

Part 5: Quality Assurance & Validation

Upon receipt (or synthesis), you must validate the material.[1] Do not rely solely on the vendor CoA.[1]

Validation Workflow

Figure 2: Quality Control Workflow. The critical check is the 1H-NMR region at ~1.1 ppm; any triplet here indicates failure of deuteration (presence of non-labeled propionyl).

Analytical Specifications

References

-

Evans, D. A., et al. (1982).[1] "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society.[1] [1]

-

Toronto Research Chemicals . "(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 Product Page." LGC Standards. [1]

-

MedChemExpress . "(S)-4-Benzyl-3-propionyloxazolidin-2-one-d3."[2][3][4] MCE Catalog.

-

Pharmaffiliates . "(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 Reference Standard." Pharmaffiliates Analytics. [1]

-

Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. [1]

Methodological & Application

Application Notes & Protocols for Asymmetric Synthesis Using (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3

Section 1: Executive Summary & Core Principles

This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the application of (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 . This versatile chiral auxiliary, a deuterated analogue of the well-established Evans auxiliary, serves a dual purpose in modern organic synthesis.[1][2] Primarily, it is a powerful tool for inducing stereochemistry in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations, with exceptionally high diastereoselectivity.[3] Secondly, the presence of a stable, heavy-isotope-labeled propionyl group (CD₃) allows the molecule and its subsequent products to be used as internal standards for accurate quantification in mass spectrometry-based assays or as mechanistic probes to investigate reaction pathways through the kinetic isotope effect.[4][5][6]

Our objective is to move beyond a simple recitation of steps and provide a causal framework for experimental design. We will explore the mechanistic underpinnings of the stereochemical control, the practical implications of deuterium labeling, and provide robust, field-tested protocols for its use and subsequent analysis.

Section 2: The Mechanism of Stereocontrol

The remarkable stereodirecting power of the (S)-4-Benzyl-2-oxazolidinone framework is a cornerstone of modern asymmetric synthesis.[3] The high fidelity of stereochemical transfer relies on a predictable, conformationally rigid transition state. The process is initiated by the formation of a chelated (Z)-enolate, which then directs the approach of an electrophile.

The key mechanistic steps are:

-

Deprotonation: A strong, sterically hindered base, such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS), selectively removes the α-proton from the propionyl group.

-

Chelation & (Z)-Enolate Formation: The lithium or sodium cation is chelated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the enolate into the (Z)-geometry, which is crucial for predictable stereocontrol.

-

Diastereofacial Shielding: The bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the planar enolate.

-

Electrophilic Attack: The incoming electrophile (e.g., an aldehyde or alkyl halide) is forced to approach from the less sterically hindered face, leading to the formation of a new stereocenter with a predictable relative and absolute configuration.[7]

The entire premise of the Evans auxiliary's success lies in the predictable formation of this rigid, chelated intermediate.

Caption: Mechanism of Stereocontrol using the Evans Auxiliary.

Section 3: The Strategic Advantage of Deuterium Labeling

The incorporation of a trideuteromethyl (CD₃) group offers two distinct, powerful applications beyond the synthesis itself.

Application as a Mechanistic Probe: The Secondary Kinetic Isotope Effect (SKIE)

The Kinetic Isotope Effect (KIE) is the change in reaction rate when an atom in the reactant is replaced with one of its isotopes.[8] While a primary KIE is observed when a bond to the isotope is broken in the rate-determining step, a secondary KIE (SKIE) can occur when the isotopically labeled bond is not broken but is located at or near the reacting center.[9]

In the alkylation or aldol reaction of the enolate, the C-D bonds of the propionyl-d3 group are not cleaved. However, the hybridization of the α-carbon changes from sp² (in the enolate) to sp³ (in the product). This change in hybridization alters the vibrational frequencies of the adjacent C-D bonds in the transition state. Because a C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond, this can lead to a small but measurable difference in the activation energy and, consequently, the reaction rate.[10]

-

Application Insight: By comparing the reaction rates or competitive reactivity of the deuterated versus non-deuterated auxiliary under identical conditions, researchers can gain valuable insight into the structure and properties of the reaction's transition state. An observed SKIE (kH/kD ≠ 1) provides direct evidence that the α-carbon is undergoing rehybridization in the rate-determining step.

Application as a Quantitative Internal Standard

In pharmaceutical development and metabolic studies, accurate quantification of a target analyte is critical. Deuterated compounds are considered the "gold standard" for internal standards in mass spectrometry (LC-MS) for several reasons.[11][12]

-

Co-elution: The deuterated standard is chemically identical to the analyte, so it co-elutes during liquid chromatography, ensuring that both experience the same matrix effects and ionization suppression.[12]

-

Mass Differentiation: It is easily distinguished from the non-labeled analyte by its higher mass (+3 Da in this case), allowing for simultaneous detection and quantification.

-

Improved Accuracy: The ratio of the analyte peak area to the known concentration of the spiked internal standard is used for quantification. This ratiometric approach corrects for sample loss during workup, variability in injection volume, and fluctuations in instrument response, leading to highly accurate and reproducible results.[11]

Caption: Workflow for using the d3-labeled product as an internal standard.

Section 4: Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Anhydrous solvents and reagents are critical for the enolate formation step. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 4.1: Acylation of (S)-4-Benzyl-2-oxazolidinone

This protocol describes the attachment of the propionyl-d3 group to the chiral auxiliary.

| Reagent | MW | Amount | Moles | Eq. |

| (S)-4-Benzyl-2-oxazolidinone | 177.19 | 5.00 g | 28.2 mmol | 1.0 |

| Propionyl-d3 chloride | 95.53 | 2.98 g | 31.2 mmol | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 4.3 mL | 31.0 mmol | 1.1 |

| Anhydrous Dichloromethane (DCM) | - | 100 mL | - | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-Benzyl-2-oxazolidinone (5.00 g, 28.2 mmol) and anhydrous DCM (100 mL).

-

Cool the stirred solution to 0 °C using an ice-water bath.

-

Slowly add triethylamine (4.3 mL, 31.0 mmol) via syringe.

-

Add propionyl-d3 chloride (2.98 g, 31.2 mmol) dropwise over 10 minutes. A white precipitate (Et₃N·HCl) will form.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).

-

Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with 1 M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield (S)-4-Benzyl-3-propionyl-d3-2-oxazolidinone as a white solid.

Protocol 4.2: General Protocol for Diastereoselective Enolate Alkylation

This protocol provides a general method for the alkylation of the chiral auxiliary with an electrophile (e.g., allyl iodide, benzyl bromide).

| Reagent | Concentration | Amount | Moles | Eq. |

| (S)-4-Benzyl-3-propionyl-d3-2-oxazolidinone | - | 1.00 g | 4.23 mmol | 1.0 |

| NaHMDS | 1.0 M in THF | 4.65 mL | 4.65 mmol | 1.1 |

| Alkyl Halide (R-X) | - | - | 5.08 mmol | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the acylated auxiliary (1.00 g, 4.23 mmol) and anhydrous THF (25 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add NaHMDS (1.0 M solution, 4.65 mL) dropwise via syringe over 10 minutes. The solution should turn pale yellow. Stir for 30 minutes at -78 °C.

-

Add the alkyl halide (5.08 mmol) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by adding 15 mL of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and add 30 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over Na₂SO₄, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR analysis. Purify by flash chromatography.[7]

Protocol 4.3: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to yield the desired chiral product. The method of cleavage determines the resulting functional group.

A. To Generate the Chiral Carboxylic Acid: [13]

-

Dissolve the alkylated product (1.0 mmol) in a 4:1 mixture of THF:H₂O (10 mL).

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (0.8 mL, ~8 mmol), followed by aqueous LiOH (e.g., 1.0 M solution, 2.2 mL, 2.2 mmol).

-

Stir vigorously at 0 °C for 1-2 hours.

-

Quench the excess peroxide by adding 1.5 M aqueous Na₂SO₃ solution (10 mL).

-

Stir for 20 minutes, then concentrate the mixture to remove most of the THF.

-

Extract the aqueous solution with DCM (3 x 15 mL) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract the desired carboxylic acid product with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product.

B. To Generate the Chiral Primary Alcohol:

-

Dissolve the alkylated product (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C.

-

Add lithium borohydride (LiBH₄, 2.0 mmol) portion-wise.

-

Stir at 0 °C for 2-4 hours until the reaction is complete by TLC.

-

Carefully quench by the slow, dropwise addition of 1 M HCl at 0 °C.

-

Proceed with a standard aqueous workup to isolate the chiral alcohol and recover the auxiliary.

Section 5: Data Analysis and Characterization

Determination of Diastereomeric Ratio by NMR

The diastereomeric ratio (d.r.) of the crude product from Protocol 4.2 should be determined prior to purification. ¹H NMR spectroscopy is the most direct method. The diastereomers will have slightly different chemical environments, resulting in distinct, well-resolved signals for key protons, typically those α to the carbonyl or on the newly formed stereocenter.[7] Integration of these distinct signals allows for direct calculation of the d.r. For complex spectra, ¹³C NMR can also be used, as the chemical shifts of the diastereotopic carbons will differ.[14]

Quantitative Analysis by LC-MS

To use the synthesized chiral product as an internal standard:

-

Prepare a Stock Solution: Accurately weigh a sample of the purified deuterated product and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Spike Samples: To each unknown sample containing the non-deuterated analyte, add a precise volume of the deuterated internal standard stock solution.

-

LC-MS Analysis: Analyze the spiked samples by LC-MS using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Monitor the mass-to-charge ratio (m/z) for both the analyte (M+H)⁺ and the internal standard (M+3+H)⁺.

-

Construct Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantify Unknowns: Determine the peak area ratio for the unknown samples and use the calibration curve to calculate the exact concentration of the analyte.

Section 6: Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in acylation (4.1) | Incomplete reaction; hydrolysis of acid chloride. | Ensure all reagents and solvents are anhydrous. Extend reaction time or gently warm. |

| No reaction in alkylation (4.2) | Inactive base; non-anhydrous conditions; unreactive electrophile. | Use a fresh, titrated solution of base. Rigorously dry all glassware and solvents. Use a more reactive electrophile (e.g., iodide instead of chloride). |

| Low diastereoselectivity (4.2) | Reaction warmed above -78 °C (allowing for equilibration); incorrect base used. | Maintain strict temperature control. Use NaHMDS or LDA; avoid smaller bases like n-BuLi for this step. |

| Incomplete cleavage of auxiliary (4.3) | Insufficient cleavage reagent; short reaction time. | Increase equivalents of LiOH/H₂O₂ or LiBH₄. Monitor reaction by TLC and extend time as needed. |

Section 7: References

-

Singleton, D. A. Isotope Effects and the Mechanism of the Evans-Singlet Oxygen Ene Reaction. Journal of the American Chemical Society. 1995, 117 (36), 9357–9358. DOI: 10.1021/ja00141a033.

-

Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. 2008, 85 (5), 695. DOI: 10.1021/ed085p695.

-

Nagib, D. A., et al. Enantioselective α-Alkylation of Aldehydes via a Asymmetric Counterion-Directed Catalysis. Angewandte Chemie International Edition. 2011, 50 (24), 5562-5565. DOI: 10.1002/anie.201101267.

-

Bąchor, R., et al. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. 2021, 26 (10), 2987. DOI: 10.3390/molecules26102987.

-

Synapse. Deuterated Internal Standard: Significance and symbolism. [Link]

-

PubChem. (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3. [Link]

-

Wikipedia. Kinetic isotope effect. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. 2005. [Link]

-

Roos, G., Ed. Compendium of Chiral Auxiliary Applications. Academic Press: New York, 2002.

-

Williams College Chemistry Department. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]

-

Darwish, T. A., et al. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. Analytica Chimica Acta. 2016, 932, 56-64. DOI: 10.1016/j.aca.2016.05.003.

-

Pharmaffiliates. (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3. [Link]

-

Google Patents. Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

ResearchGate. An Alternative Mechanism for Diels-Alder Reactions of Evans Auxiliary Derivatives. [Link]

-

Chemistry LibreTexts. The E2 Reaction and the Deuterium Isotope Effect. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 手性助劑 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

diastereoselective alkylation of (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3

Application Note: Diastereoselective Alkylation of (S)-4-Benzyl-3-(3,3,3-d3-propionyl)-2-oxazolidinone

Strategic Context: The Deuterium Switch

In modern drug discovery, the "deuterium switch"—replacing specific hydrogen atoms with deuterium—is a validated strategy to improve the pharmacokinetic (PK) profile of a clinical candidate. Because the C–D bond is significantly stronger than the C–H bond (bond dissociation energy ~341 kJ/mol vs. ~338 kJ/mol), deuteration at metabolic "hotspots" can reduce clearance rates and extend half-life without altering target potency.

This protocol details the diastereoselective alkylation of (S)-4-Benzyl-3-(3,3,3-d3-propionyl)-2-oxazolidinone (CAS: 156451-08-0). This specific auxiliary allows for the synthesis of chiral APIs containing a

Key Application: Synthesis of metabolically stable analogs where the methyl group is a site of oxidative demethylation or where the adjacent chiral center requires absolute stereocontrol.

Mechanistic Principles & Experimental Logic

The success of this protocol relies on the Evans Enolate Model . The reaction proceeds via a rigid, chelated Z-enolate intermediate that discriminates between the two faces of the planar enolate system.

2.1 The Chelation-Controlled Transition State

Upon treatment with a lithium base (NaHMDS or LDA), the oxazolidinone forms a Z-enolate.[1] The lithium cation (

-

Steric Shielding: The benzyl group at the C4 position of the oxazolidinone projects into space, effectively blocking the Re face (top face) of the enolate.

-

Electrophilic Attack: The electrophile (

) is forced to approach from the unhindered Si face (bottom face), resulting in high diastereoselectivity (typically >95:5 dr). -

Isotopic Integrity: The starting material contains a terminal

group. Since enolization occurs at the

2.2 Visualization of the Workflow

Figure 1: Reaction workflow for the diastereoselective alkylation of the deuterated Evans auxiliary.

Detailed Protocol

Safety Warning: This procedure involves pyrophoric bases and alkylating agents. All operations must be performed in a fume hood under an inert atmosphere (Ar or

3.1 Materials & Reagents

| Reagent | Role | Specifications |

| (S)-Auxiliary-d3 | Substrate | (S)-4-Benzyl-3-(3,3,3-d3-propionyl)-2-oxazolidinone; >98% D-enrichment. |

| NaHMDS | Base | 1.0 M or 2.0 M solution in THF. Note: Preferred over LDA for propionyl substrates to minimize self-condensation. |

| THF | Solvent | Anhydrous, inhibitor-free. |

| Electrophile | Reagent | Alkyl halide (e.g., Benzyl bromide, Allyl iodide). Freshly distilled if liquid. |

| NH4Cl | Quench | Saturated aqueous solution.[3] |

3.2 Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a temperature probe.

-

Cool to room temperature under a stream of dry Nitrogen or Argon.

-

Charge the flask with (S)-Auxiliary-d3 (1.0 equiv) and dissolve in anhydrous THF (concentration ~0.1 M).

Step 2: Enolization (Critical Control Point)

-

Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature stabilizes below -70°C.

-

Add NaHMDS (1.1 to 1.2 equiv) dropwise via syringe over 10–15 minutes.

-

Why? Slow addition prevents local exotherms which can degrade the enolate or cause racemization.

-

-

Stir the mixture at -78°C for 45–60 minutes to ensure complete formation of the Z-enolate.

Step 3: Alkylation

-

Add the Electrophile (1.5 to 3.0 equiv) neat or dissolved in a minimal amount of THF.

-

Note: For reactive electrophiles (Allyl iodide, Benzyl bromide), 1.5 equiv is sufficient. For sluggish electrophiles, increase to 3.0 equiv and consider adding HMPA or DMPU (caution: toxic) as a co-solvent.

-

-

Stir at -78°C for 1–2 hours.

-

Allow the reaction to warm slowly to 0°C over 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS. The starting material spot should disappear.

-

Step 4: Quench and Workup

-

Quench the reaction at 0°C by adding saturated aqueous NH4Cl .

-

Dilute with EtOAc or Et2O and separate phases.

-

Extract the aqueous layer twice with organic solvent.

-

Wash combined organics with brine, dry over

or

Step 5: Purification

-

Purify the crude oil via Flash Column Chromatography (Silica gel).

-

Eluent: Typically Hexanes/EtOAc gradients (e.g., 9:1 to 4:1).

-

Target: Isolate the major diastereomer.

-

Analytical Validation (QC)

To ensure the integrity of the "Deuterium Switch" and the stereochemistry, specific analytical signatures must be verified.

4.1 NMR Spectroscopy (

and

)

The NMR spectrum of the product differs significantly from the non-deuterated analog.

| Feature | Non-Deuterated Product | Deuterated (d3) Product | Interpretation |

| Multiplet (dq or similar) | Doublet of Doublets (dd) | The | |

| Methyl Group | Doublet (~1.2 ppm) | Silent in | The |

| Silent | Single Peak | Confirms the presence and integrity of the |

4.2 Determination of Diastereomeric Ratio (dr)

-

Method: HPLC (Chiral or Achiral depending on separation) or

NMR. -

Criteria: Acceptable dr is typically >95:5 . If lower, recrystallization or slower warming during alkylation may be required.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or Base | Ensure THF is distilled/dried. Titrate NaHMDS before use. |

| Poor Diastereoselectivity (<90:10) | Temperature too high during enolization | Keep internal temp < -70°C during base addition. |

| Recovery of Starting Material | Enolization failed or electrophile inactive | Increase stirring time for enolization. Add DMPU for unreactive alkyl halides. |

| Loss of Deuterium | Exchange with solvent (unlikely for CD3) | The CD3 group is robust. If loss occurs, check for contamination with non-deuterated starting material. |

References

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[4] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

-

PubChem. (n.d.). (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 (CID 71313920).[5] National Center for Biotechnology Information. Retrieved from [Link]

-

Ager, D. J., & Prakash, I. (2014). Chiral Auxiliaries in Drug Synthesis. Chemical Reviews, 96(2), 835-876. Link

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. (4S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone | 101711-78-8 [chemicalbook.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 | C13H15NO3 | CID 71313920 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Deuterated Oxazolidinone Adducts

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of deuterated oxazolidinone adducts. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable chiral auxiliaries in asymmetric synthesis. The introduction of deuterium can significantly alter a molecule's properties in subtle ways, leading to unexpected purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve the highest possible purity for your deuterated compounds.

Troubleshooting Guides: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification workflows.

Issue 1: Poor Separation of Diastereomers by Standard Column Chromatography

Question: My deuterated oxazolidinone adduct appears as a mixture of diastereomers, and I'm struggling to achieve baseline separation using standard silica gel column chromatography. Why is this happening, and what can I do to improve the separation?

Answer:

The difficulty in separating diastereomers of deuterated oxazolidinone adducts by standard chromatography is a common challenge. The underlying reasons are multifaceted:

-

Subtle Polarity Differences: The primary challenge lies in the minimal difference in polarity between the diastereomers. The substitution of hydrogen with deuterium has a small but measurable effect on the molecule's electronic properties and its interaction with the stationary phase.[1] This often results in co-elution or significant peak overlap.

-

Kinetic Isotope Effect: The presence of deuterium can influence reaction rates and equilibria, potentially leading to different diastereomeric ratios than their non-deuterated counterparts.

Here is a systematic approach to troubleshoot and optimize the separation:

Protocol 1: Systematic Optimization of Flash Column Chromatography

-

Stationary Phase Selection:

-

Standard Silica Gel: While often the first choice, it may not provide sufficient resolution.

-

High-Resolution Silica: Consider using silica gel with a smaller particle size (e.g., 25-40 µm) to improve peak efficiency.

-

Chemically Modified Silica: Silver nitrate (AgNO₃) impregnated silica can be effective for separating compounds with subtle electronic differences.

-

-

Mobile Phase Optimization:

-

Solvent System Screening: Systematically screen a range of solvent systems with varying polarities. Start with a standard non-polar/polar mixture (e.g., hexanes/ethyl acetate) and gradually fine-tune the ratio.

-

Isocratic vs. Gradient Elution: If isocratic elution fails, a shallow gradient can help to resolve closely eluting peaks.

-

Additive Incorporation: The addition of a small percentage of a third solvent (e.g., dichloromethane or a trace of methanol) can sometimes significantly alter selectivity.

-

-

Temperature Control:

-

Running the column at a lower temperature can sometimes enhance the separation by increasing the differential interaction of the diastereomers with the stationary phase.

-

Table 1: Recommended Starting Conditions for Chromatographic Separation of Oxazolidinone Adduct Diastereomers

| Stationary Phase | Mobile Phase System (Starting Point) | Key Considerations |

| Standard Silica Gel (40-63 µm) | Hexanes:Ethyl Acetate (9:1 to 7:3) | Cost-effective, good for initial screening. |

| High-Resolution Silica (25-40 µm) | Hexanes:Ethyl Acetate (Shallow Gradient) | Higher back pressure, but improved resolution. |

| C18-Functionalized Silica (Reverse Phase) | Acetonitrile:Water or Methanol:Water | Useful for more polar adducts. |

| Chiral Stationary Phases (e.g., polysaccharide-based) | Polar organic solvents (e.g., ACN, MeOH, EtOH, IPA)[2] | Higher cost, but can provide excellent separation.[2] |

If standard column chromatography remains unsuccessful, consider more advanced techniques:

-

Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for chiral separations compared to HPLC.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Utilizing a chiral stationary phase is a powerful method for separating enantiomers and diastereomers.[3] Polysaccharide-based CSPs are often effective for oxazolidinone analogues.[2]

Issue 2: Persistent Impurities After Initial Purification

Question: After performing column chromatography, my NMR and LC-MS analyses still show the presence of persistent impurities. What are the likely sources of these impurities and how can I remove them?

Answer:

Persistent impurities in the synthesis of oxazolidinone adducts can originate from starting materials, side reactions, or the workup process. The presence of deuterium does not typically introduce new types of impurities, but it can make their separation more challenging.

Table 2: Common Impurities in Oxazolidinone Adduct Synthesis and Their Removal

| Impurity | Likely Source | Recommended Purification Strategy |

| Unreacted Oxazolidinone Auxiliary | Incomplete reaction or use of excess auxiliary. | Crystallization: The chiral auxiliary is often crystalline and can sometimes be selectively crystallized out.[4] Chromatography: Typically more polar than the adduct and can be separated on silica gel. |

| Starting Aldehyde/Ketone | Incomplete reaction. | Chemical Scavenging: Use of a resin-bound scavenger (e.g., an amino-functionalized resin) to selectively remove the aldehyde/ketone. Aqueous Wash: A bisulfite wash can sometimes be effective for removing aldehydes. |

| Di-alkylation or other side products | Non-selective reaction conditions.[5] | Chromatography: These products often have significantly different polarities and can be separated by column chromatography. |

| Oxazolidinone Ring-Opened Products | Hydrolysis during workup or purification, especially under acidic or basic conditions.[6][7] | Careful pH control: Maintain a neutral pH during aqueous workup. Chromatography: These byproducts are usually much more polar. |

Protocol 2: Fractional Crystallization for Diastereomer Enrichment

For diastereomeric mixtures that are difficult to separate by chromatography, fractional crystallization can be a highly effective technique.[8]

-

Solvent Screening: Identify a solvent or solvent mixture in which one diastereomer is significantly less soluble than the other. This often requires screening a wide range of solvents of varying polarities.

-

Dissolution: Dissolve the diastereomeric mixture in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Slow cooling is crucial for the formation of well-ordered crystals of the less soluble diastereomer.

-

Isolation and Analysis: Isolate the crystals by filtration and wash with a small amount of cold solvent. Analyze the purity of the crystals and the mother liquor by a suitable analytical technique (e.g., chiral HPLC or NMR with a chiral shift reagent).

-

Recrystallization: If necessary, repeat the crystallization process on the enriched solid to further improve diastereomeric purity.

Visualization of Purification Strategy

The following workflow provides a decision-making framework for selecting the appropriate purification strategy for your deuterated oxazolidinone adduct.

Caption: Decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my deuterated oxazolidinone adduct?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is invaluable for determining chemical purity and, with a chiral stationary phase, for assessing diastereomeric and enantiomeric excess.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and the degree of deuterium incorporation by the disappearance or reduction of proton signals.[11] ²H NMR directly observes the deuterium signal.

-

Mass Spectrometry (MS): LC-MS or GC-MS is essential for confirming the molecular weight of the deuterated adduct and for identifying impurities.[11][12]

Q2: Is it possible for the deuterium label to be lost during purification?

A2: Yes, back-exchange of deuterium with hydrogen is a potential issue, particularly for deuterium atoms attached to heteroatoms (O-D, N-D) or at acidic/basic positions.[13] To minimize this risk:

-

Avoid Protic Solvents: During workup and chromatography, use deuterated solvents (e.g., D₂O, MeOD) where feasible, though this can be costly.

-

Minimize Contact with Protic Media: If using protic solvents is unavoidable, minimize the contact time and use anhydrous conditions whenever possible.

-

Neutral pH: Maintain a neutral pH during aqueous workups to avoid acid- or base-catalyzed exchange.

Q3: Are there any special handling and storage considerations for deuterated compounds?

A3: Yes, to maintain isotopic purity:

-

Moisture Protection: Store deuterated compounds, especially those with labile deuterium atoms, in a desiccator or under an inert atmosphere to prevent exchange with atmospheric moisture.

-

Solvent Purity: When preparing solutions for analysis or further reactions, use high-purity, anhydrous solvents to prevent contamination and back-exchange.

References

- Vertex AI Search. (2010, September 15).

- Reddit. (2017, June 27).

- ACS Omega. (2025, April 1). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.

- Journal of Chromatography A. (2021).

- BOC Sciences. Oxazolidinone Impurities.

- ACS Medicinal Chemistry Letters. (2020, March 5). Deuterium-Enabled Chiral Switching (DECS)

- Wikipedia. Chiral auxiliary.

- Chemistry LibreTexts. (2023, May 3). 10.

- Weizmann Institute of Science.

- PMC. (2025, December 3).

- Pharmaffili

- MDPI. (2023, June 2).

- Benchchem. (2025).

- LGC Standards. Linezolid impurities: An overview.

- Benchchem. (2025). A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones.

- PMC - NIH. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents.

- Simson Pharma. (2025, May 29).

- Chem & Bio Engineering. (2025, August 20).

- MDPI. (2018, April 5). Chiral Auxiliaries and Chirogenesis.

- Market Research Future. (2025, September 15). Deuterated Compounds Market Insights & Growth Outlook 2025–2032.

- ResearchGate. (2025, August 6).

- Google Patents.

- Max-Planck-Gesellschaft. (2017, February 28). A metal-organic framework compound as a filter for deuterium and tritium.

- ResolveMass Laboratories Inc. (2025, November 8).

- Repository of the Academy's Library. (2023, April 3). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.

- Benchchem. (2025).

- ResolveMass Laboratories Inc. (2025, November 5).

- Google Patents.

- PMC. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.

- Google Patents.

- Vedantu.

- Sigma-Aldrich.

- Benchchem. (2025).

- Organic Chemistry Portal. Oxazolidinone synthesis.

- Dipòsit Digital de la Universitat de Barcelona. (2025, May 27). In Search of Radical Transformations from Metal Enolates.

- Cytiva.

- PubMed. Oxazolidonylethyl adducts to hemoglobin and DNA following nornitrogen mustard exposure.

- Sigma-Aldrich.

- MDPI. (2021, July 14). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects.

- MDPI. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.

- Dutscher.

- ScholarWorks.

- PubMed.

- Bionano. Troubleshooting Guides.

- PubMed.

Sources

- 1. reddit.com [reddit.com]

- 2. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - Repository of the Academy's Library [real.mtak.hu]

- 3. mdpi.com [mdpi.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]

- 9. mdpi.com [mdpi.com]

- 10. A critical review of HPLC-based analytical methods for quantification of Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Minimizing H/D Exchange During Enolate Formation

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of enolate chemistry, with a specific focus on preserving isotopic labeling. Unwanted hydrogen/deuterium (H/D) exchange during the formation of an enolate from a deuterated substrate can compromise the integrity of labeled compounds, leading to inaccurate experimental results and wasted resources. This resource provides in-depth troubleshooting advice, scientifically grounded explanations, and practical protocols to help you minimize H/D scrambling and ensure the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and challenges encountered when working with deuterated carbonyl compounds.

Q1: I'm observing significant loss of my deuterium label after attempting to form an enolate. What is the most likely cause?

The most common reason for deuterium loss is the reversibility of the deprotonation step.[1] If the base used is not strong enough to completely and irreversibly deprotonate the α-carbon, an equilibrium will be established between the carbonyl compound, the enolate, and the protonated base. If there are any proton sources in the reaction mixture (including the conjugate acid of the base itself), the enolate can be re-protonated, leading to the loss of the deuterium label. This process is also known as keto-enol tautomerism, which can be catalyzed by both acids and bases.[2][3]

Q2: How does the choice of base impact H/D exchange?

The choice of base is arguably the most critical factor in preventing H/D exchange. The ideal base should be strong enough to ensure rapid and complete deprotonation, shifting the equilibrium entirely towards the enolate.[4][5][6]

-

Strong, Non-nucleophilic, Hindered Bases are Preferred: Lithium diisopropylamide (LDA) is a widely used base for this purpose.[1][7][8] Its high basicity (pKa of diisopropylamine is ~36) ensures irreversible deprotonation of most ketones (pKa ~18-20).[1] Its steric bulk also favors the formation of the kinetic enolate, which can be advantageous for regioselectivity.[7][8]

-

Weaker Bases Lead to Reversibility: Using weaker bases like alkoxides (e.g., sodium ethoxide) or hydroxides establishes an equilibrium, which is a direct pathway for H/D exchange, especially if the solvent is protic.[2]

Q3: What role does temperature play in minimizing deuterium scrambling?

Low temperatures are crucial for minimizing H/D exchange.[7]

-

Kinetic vs. Thermodynamic Control: Enolate formation can be under either kinetic or thermodynamic control.[1][7][8] Low temperatures (typically -78 °C) favor the formation of the kinetic enolate, which is the enolate that forms the fastest.[7] This rapid, irreversible deprotonation "locks" the enolate in place before it has a chance to equilibrate and exchange with proton sources.

-

Preventing Equilibration: Higher temperatures provide the energy needed for the less stable kinetic enolate to revert to the starting material and then form the more stable thermodynamic enolate.[1] This equilibration process provides an opportunity for H/D exchange to occur.

Q4: Can the solvent I use contribute to H/D exchange?

Absolutely. The choice of solvent is critical for maintaining an environment free of exchangeable protons.

-

Aprotic Solvents are Essential: Always use anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.[4][9] These solvents do not have acidic protons that can participate in H/D exchange.

-

Avoid Protic Solvents: Protic solvents like water, alcohols, or even trace amounts of moisture in your reaction setup can act as a proton source, leading to rapid loss of your deuterium label.[3][4][10] It is imperative to use rigorously dried solvents and glassware.

Q5: I need to form the thermodynamic enolate of my deuterated ketone. How can I do this while minimizing H/D exchange?

This is a challenging scenario, as the conditions that favor thermodynamic enolate formation (weaker bases, higher temperatures, longer reaction times) are also those that promote H/D exchange.[7] However, here are some strategies:

-

Use a Deuterated Proton Source: If equilibration is unavoidable, consider using a deuterated solvent (e.g., D2O, MeOD) or a deuterated conjugate acid of the base to quench the reaction. This way, any reprotonation will install a deuterium atom, preserving the isotopic label.[2][11]

-

Internal Quench with a Deuterated Electrophile: Another approach is to form the kinetic enolate under standard conditions (LDA, -78 °C) and then allow it to warm up in the presence of a deuterated electrophile. This allows for equilibration to the thermodynamic enolate, which is then immediately trapped by the electrophile.

-

Protecting Groups: In some cases, it may be possible to use a protecting group to block the less substituted α-position, forcing the formation of the desired thermodynamic enolate.[12][13]

Troubleshooting Guide: A Quick Reference